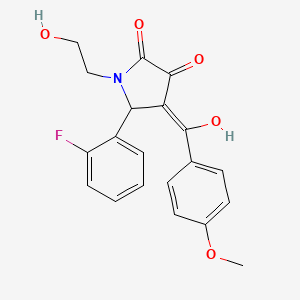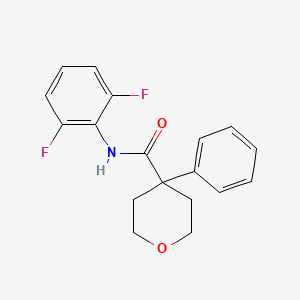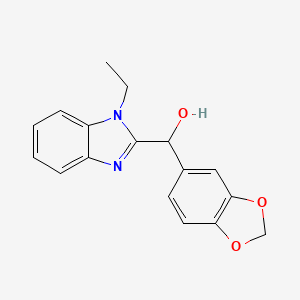![molecular formula C16H18N2O3S B5441219 N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5441219.png)
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.
作用機序
TAK-659 binds irreversibly to N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide, thereby inhibiting its activity and downstream signaling. This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis and cell death.
Biochemical and physiological effects:
In addition to its anti-tumor activity, TAK-659 has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. TAK-659 has also been shown to have minimal off-target effects, with no significant inhibition of other kinases or receptors.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its potent and selective inhibition of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide, which makes it an attractive therapeutic target for B-cell malignancies. However, one limitation of TAK-659 is its irreversible binding to N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide, which may limit its use in certain clinical settings. Additionally, the long-term effects of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide inhibition on normal B-cell function and immune function are not fully understood and require further investigation.
将来の方向性
There are several potential future directions for the development of TAK-659 and other N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide inhibitors. One area of focus is the identification of biomarkers that can predict response to N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide inhibition and help guide patient selection. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide inhibitors. Finally, there is ongoing research into the use of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide inhibitors in other disease settings, such as autoimmune disorders and solid tumors.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 2-furylboronic acid with tert-butyl acrylate to form 2-(2-furyl)acrylic acid. This is then coupled with 2-thiophenecarboxylic acid to form the desired product. The final step involves the introduction of the tert-butylamino carbonyl group to the vinyl moiety of the molecule.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. TAK-659 has also shown activity against N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide mutations that confer resistance to other N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-thiophenecarboxamide inhibitors.
特性
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,3)18-14(19)12(10-11-6-4-8-21-11)17-15(20)13-7-5-9-22-13/h4-10H,1-3H3,(H,17,20)(H,18,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUMEZAMYCITJQ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5441138.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441141.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441155.png)
![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![1-{5-[2-hydroxy-3-(4-morpholinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B5441172.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)

![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)
![2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)
